3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 1082251-82-8
Cat. No.: VC3343647
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082251-82-8 |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) |
| Standard InChI Key | QJORDLUXWDXMPA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |
Introduction
Chemical and Physical Properties
Chemical Structure and Identification
3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide belongs to the benzofuran derivative class of compounds. It is characterized by a benzofuran scaffold with an amino group at position 3 and a carboxamide linkage to a 3-methoxyphenyl moiety at position 2. The compound has distinct chemical identifiers that facilitate its recognition in scientific literature and databases.
Table 1: Chemical Identification Parameters of 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
| Parameter | Value |
|---|---|
| CAS Number | 1082251-82-8 |
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) |
| Standard InChIKey | QJORDLUXWDXMPA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |
| PubChem Compound ID | 28289605 |
The chemical structure features several functional groups that contribute to its potential biological activities, including the amino group, the ether linkage in the methoxy substituent, and the amide bond.
Physical Properties
The physical properties of 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide can be inferred from similar benzofuran derivatives. Although specific data for this exact compound is limited, related compounds in this class exhibit certain characteristic properties.
Based on similar structures, this compound is likely to be a crystalline solid at room temperature with limited water solubility but better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or alcohols. The presence of the amide bond and amino group suggests potential for hydrogen bonding, which may influence its solubility profile and interaction with biological systems .
Synthesis and Preparation Methods
Specific Synthetic Procedure
Based on the synthesis of related compounds, a potential synthetic route for 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide might follow this general procedure:
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Preparation of the benzofuran-2-carboxylic acid core structure
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Activation of the carboxylic acid group, potentially using coupling reagents like N,N'-carbonyldiimidazole
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Coupling with 3-methoxyphenylamine to form the amide bond
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Introduction of the amino group at position 3 through appropriate functional group transformations
A similar synthetic approach was described for 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives in the literature, which utilized N,N'-carbonyldiimidazole as a coupling agent to form the amide bond between the benzofuran carboxylic acid and substituted anilines .
Biological Activities and Pharmacological Properties
Neuroprotective Effects
Benzofuran-2-carboxamide derivatives have demonstrated significant neuroprotective properties in various studies. Although specific data on 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is limited, research on structurally similar compounds provides valuable insights.
Several benzofuran-2-carboxamide derivatives have shown protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal cell damage. In a study by researchers investigating 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, certain compounds exhibited potent neuroprotective effects at concentrations as low as 30 μM, comparable to memantine, a known NMDA antagonist .
The structural features of 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, particularly the amino group at position 3 and the methoxy substitution on the phenyl ring, may contribute to potential neuroprotective activities, although direct experimental verification is needed.
Antioxidant Properties
Benzofuran derivatives have demonstrated significant antioxidant activities in multiple studies. Research on related compounds has shown their ability to scavenge free radicals and inhibit lipid peroxidation.
For instance, certain benzofuran-2-carboxamide derivatives have been found to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenate . These antioxidant properties may be attributed to the electron-donating groups present in the molecules, which can neutralize reactive oxygen species.
Structure-Activity Relationships
Structure-activity relationship studies on benzofuran-2-carboxamide derivatives provide valuable insights into how structural modifications affect biological activities. Research has indicated that methyl substitution at certain positions and hydroxyl substitutions on the phenyl ring can significantly enhance neuroprotective and antioxidant activities.
For example, a compound with a methyl substitution at the R2 position of the benzofuran moiety showed potent neuroprotective effects against NMDA-induced excitotoxicity, while hydroxyl substitution at the R3 position contributed to both neuroprotective and antioxidant properties .
By extension, the specific arrangement of functional groups in 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, particularly the amino group at position 3 and the methoxy substitution at position 3 of the phenyl ring, may confer unique biological activities that warrant further investigation.
Applications and Research Directions
Future Research Directions
Several promising research directions could expand our understanding of 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide:
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Comprehensive biological activity profiling, including neuroprotective, antioxidant, and potential anticancer activities
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Detailed structure-activity relationship studies to optimize biological activities
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Investigation of its pharmacokinetic properties and in vivo efficacy
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Exploration of potential synergistic effects with established therapeutic agents
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Development of more efficient and environmentally friendly synthetic routes
As stated in research on related compounds, "Further synthesis and evaluation will be necessary" to fully understand the potential of these benzofuran derivatives .
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